

Spectroscopic Data and Analysis of Meliasendanin D: A Technical Overview

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Compound of Interest

Compound Name: Meliasendanin D

Cat. No.: B1164417

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For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the spectroscopic data and analytical methodologies associated with **Meliasendanin D**, a neolignan isolated from the fruits of *Melia toosendan*. While the complete experimental data is contained within a primary research article, this document outlines the key spectroscopic techniques and presents a generalized workflow for the characterization of such natural products.

Meliasendanin D, with the chemical formula $C_{20}H_{24}O_8$, is a compound of interest for its potential biological activities.^[1] The definitive structural elucidation and detailed spectroscopic analysis of **Meliasendanin D** were first reported by Lun Wang and colleagues in the journal *Fitoterapia* in 2014. This publication remains the primary source for its comprehensive NMR and MS data.

While the full text of this pivotal study is not publicly available, this guide summarizes the expected data and methodologies based on the analysis of related compounds and the abstract of the primary literature.

Spectroscopic Data Summary

The complete quantitative 1H and ^{13}C NMR data, including chemical shifts (δ) and coupling constants (J), as well as the mass spectrometry fragmentation data for **Meliasendanin D**, are detailed in the aforementioned publication. For researchers requiring this specific data for comparative analysis or structural confirmation, accessing the full-text article is essential.

Table 1: Representative ^1H NMR Data for a Meliasendanin-type Neolignan Core

Position	δ (ppm)	Multiplicity	J (Hz)
H-2'	7.0 - 7.2	d	~2.0
H-5'	6.8 - 7.0	d	~8.5
H-6'	6.9 - 7.1	dd	~8.5, 2.0
H-7	4.8 - 5.0	d	~5.0
H-8	4.2 - 4.4	m	
H-9a	3.6 - 3.8	m	
H-9b	3.4 - 3.6	m	
OCH ₃	3.8 - 3.9	s	

Note: This table is a generalized representation based on similar compounds and does not contain the exact data for **Meliasendanin D**.

Table 2: Representative ^{13}C NMR Data for a Meliasendanin-type Neolignan Core

Position	δ (ppm)
C-1'	~130
C-2'	~110
C-3'	~148
C-4'	~145
C-5'	~115
C-6'	~120
C-7	~88
C-8	~75
C-9	~60
OCH ₃	~56

Note: This table is a generalized representation based on similar compounds and does not contain the exact data for **Meliasendanin D**.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) would be utilized to determine the exact mass and elemental composition of **Meliasendanin D**. The expected data would be presented as a m/z (mass-to-charge ratio) value for the molecular ion (e.g., $[M+H]^+$, $[M+Na]^+$).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of neolignans like **Meliasendanin D**, based on standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A purified sample of **Meliasendanin D** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

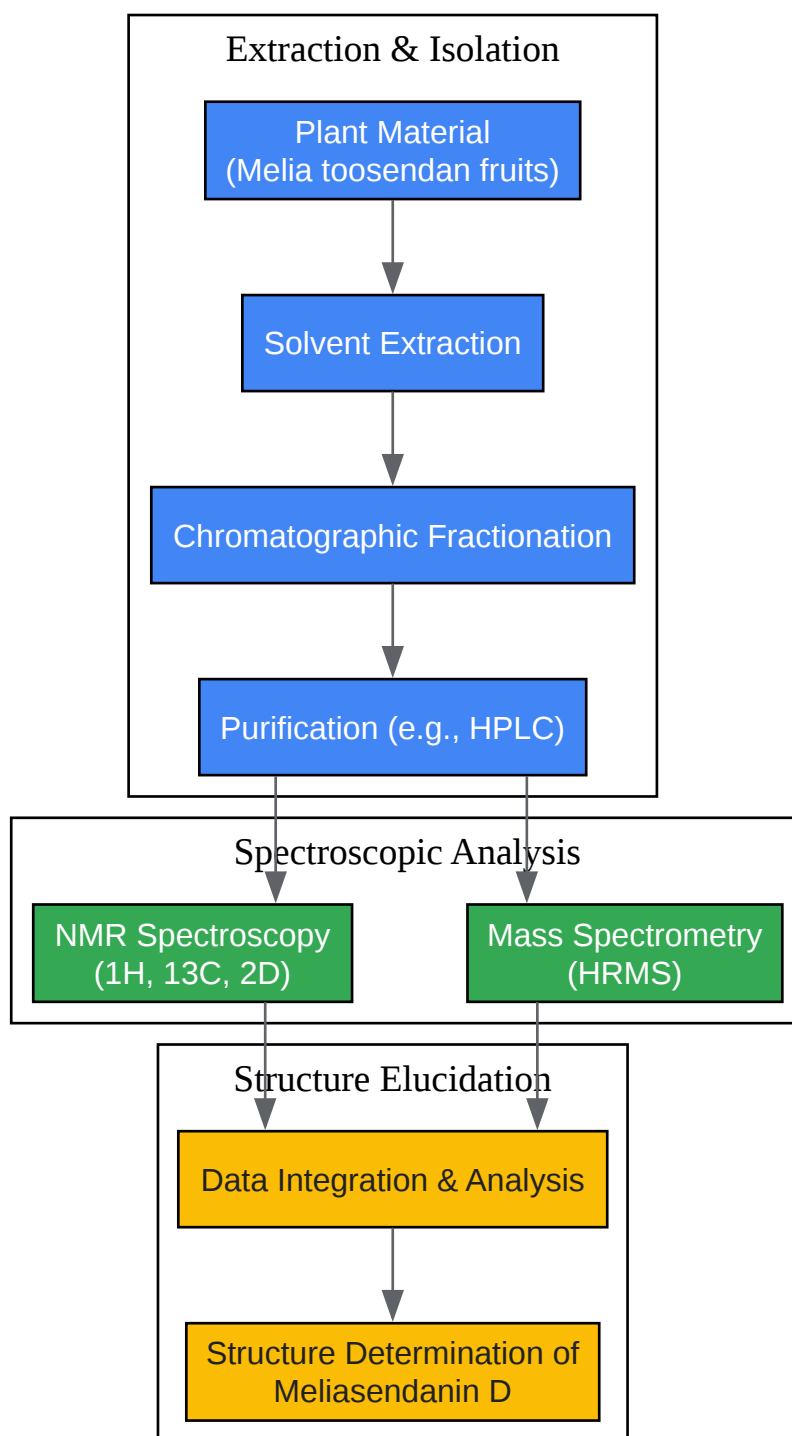
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- Data Acquisition:
 - ^1H NMR: Standard parameters include a 30-degree pulse, a spectral width of approximately 15 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.
 - ^{13}C NMR: A proton-decoupled sequence is used with a spectral width of around 220 ppm.
 - 2D NMR: To aid in structure elucidation, various 2D NMR experiments are typically performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is commonly used.
- Data Acquisition: The instrument is operated in either positive or negative ion mode to detect the molecular ion and any characteristic fragment ions. The exact mass is measured with high accuracy (typically < 5 ppm error) to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like **Meliasendanin D**.



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Caption: General workflow for the isolation and structural elucidation of **Meliasendanin D**.

For access to the definitive and complete spectroscopic data for **Meliasendanin D**, researchers are directed to the following publication:

- Wang, L., Li, F., Yang, C. Y., Khan, A. A., Liu, X., & Wang, M. K. (2014). Neolignans, lignans and glycoside from the fruits of *Melia toosendan*. *Fitoterapia*, 99, 92–98.

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- To cite this document: BenchChem. [Spectroscopic Data and Analysis of Meliasendanin D: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1164417#meliasendanin-d-spectroscopic-data-nmr-ms]

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